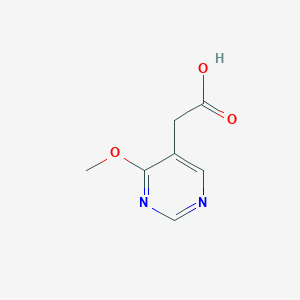

2-(4-Methoxypyrimidin-5-yl)acetic acid

描述

属性

分子式 |

C7H8N2O3 |

|---|---|

分子量 |

168.15 g/mol |

IUPAC 名称 |

2-(4-methoxypyrimidin-5-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-5(2-6(10)11)3-8-4-9-7/h3-4H,2H2,1H3,(H,10,11) |

InChI 键 |

VPXWTQQAJBSPQK-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC=NC=C1CC(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Differences

- Substituent Effects: The methoxy group in this compound is electron-donating, increasing the electron density of the pyrimidine ring. This contrasts with 2-phenyl substituents (electron-withdrawing) in the phenyl analog, which may reduce ring reactivity .

Functional Group Modifications :

Physicochemical Properties

- Solubility and Lipophilicity : Free acids (e.g., this compound) are more polar and water-soluble than ester derivatives. The dimethoxy-methyl analog (212.20 g/mol) may have reduced solubility due to increased hydrophobicity .

- Safety Profile : The dimethoxy-methyl derivative is classified as an irritant, emphasizing the need for careful handling in synthetic workflows .

准备方法

Key Steps and Conditions

-

Starting Materials :

-

Boronic Acid Derivative : 5-Bromo-4-methoxypyrimidine or analogous pyrimidine halides.

-

Acetic Acid Fragment : Acetic acid derivatives (e.g., chloroacetic acid, acetic acid boronic esters).

-

-

Reaction Protocol :

-

Catalyst System : Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with ligands like Sphos.

-

Base : K₂CO₃ or Na₂CO₃.

-

Solvent : THF/water mixtures or dioxane.

-

Temperature : 65–100°C.

-

-

Mechanism :

-

Oxidative addition of the palladium catalyst to the pyrimidine halide.

-

Transmetallation with the boronic acid derivative.

-

Reductive elimination to form the C–C bond.

-

Example from Literature :

A study by Miura et al. (WO2010119700) synthesized related pyrimidinyl-isoquinolinones via Suzuki coupling, demonstrating the feasibility of this method for pyrimidine-acetic acid conjugates.

Nucleophilic Substitution Reactions

Direct substitution reactions offer a straightforward route for introducing the acetic acid moiety to the pyrimidine core.

Key Steps and Conditions

-

Substrate : 5-Chloro-4-methoxypyrimidine.

-

Reagent : Chloroacetic acid or its derivatives (e.g., methyl chloroacetate).

-

Base : Pyridine or triethylamine.

-

Solvent : Dichloromethane (DCM) or dioxane.

-

Temperature : 0–25°C.

Mechanism :

-

The chlorine atom at position 5 is replaced by the acetic acid group via nucleophilic aromatic substitution.

Example from Literature :

In a patent (WO2001094342), substitution reactions were used to modify pyrimidine derivatives, highlighting the versatility of this approach.

Condensation and Cyclization Approaches

These methods involve constructing the pyrimidine ring in situ with pre-installed substituents.

Key Steps and Conditions

-

Precursors :

-

Cyclization :

-

Reagents : Chloroacetic acid, sulfuric acid.

-

Conditions : Reflux (100–200°C) in dioxane or aqueous media.

-

Mechanism :

-

Formation of the pyrimidine ring via cyclization of intermediates.

-

Subsequent introduction of the acetic acid group through esterification or condensation.

Example from Literature :

A method described in PMC5961620 synthesized thiazolidinone derivatives via cyclization, which could be adapted for pyrimidine-acetic acid systems.

Oxidation and Reduction Strategies

Oxidation of alcohols or reduction of nitriles to carboxylic acids is a viable pathway.

Key Steps and Conditions

-

Substrate : 2-(4-Methoxypyrimidin-5-yl)ethyl alcohol.

-

Oxidizing Agent : KMnO₄, CrO₃, or PCC.

-

Conditions : Aqueous/organic biphasic systems, 25–80°C.

Mechanism :

-

Oxidation of the primary alcohol to a carboxylic acid.

Example from Literature :

In PMC8779526, oxidation of pyridine derivatives was employed to generate carboxylic acid moieties, suggesting applicability to pyrimidine systems.

Industrial-Scale Production Methods

Optimized protocols for large-scale synthesis prioritize cost, yield, and purity.

Key Considerations

-

Catalyst Recycling : Use of palladium catalysts with ligands for enhanced stability.

-

Solvent Selection : Green solvents (e.g., water, ionic liquids) to reduce environmental impact.

-

Crystallization : Recrystallization in ethyl acetate/n-heptane mixtures to isolate pure product.

Example from Literature :

A scale-up procedure in PMC8779526 achieved 94.9% yield for a related compound using Pd(PPh₃)₂Cl₂ and Sphos ligands.

Comparative Analysis of Methods

Optimization Strategies

-

Catalyst Screening : Testing Pd/Ni catalysts with ligands (e.g., Sphos, XPhos) to improve turnover numbers.

-

Solvent Engineering : Using microwave-assisted synthesis or flow chemistry to accelerate reactions.

-

Purification : Chromatography-free protocols via crystallization in polar aprotic solvents.

常见问题

Q. What are the critical steps in synthesizing 2-(4-Methoxypyrimidin-5-yl)acetic acid, and how are reaction conditions optimized for yield and purity?

The synthesis involves multi-step reactions, including:

- Core Formation : Condensation of pyrimidine precursors (e.g., 4-methoxypyrimidine derivatives) with aldehydes under acidic conditions (e.g., H₂SO₄) at 60–80°C .

- Functionalization : Introduction of the acetic acid moiety via nucleophilic substitution or coupling reactions (e.g., using bromoacetic acid and K₂CO₃ at 50°C) .

- Purification : Column chromatography (silica gel, MeOH/DCM gradient) followed by HPLC (C18 column, acetonitrile/water) to achieve >98% purity .

Q. Key Optimization Factors :

- Temperature : Higher temperatures (70–80°C) improve reaction rates but require pH control (buffered solutions) to avoid decomposition.

- Catalysts : Palladium-based catalysts enhance regioselectivity in coupling steps .

- Analytical Validation : NMR (1H/13C) confirms methoxy (δ 3.85 ppm) and acetic acid (δ 2.50 ppm) groups, while HRMS validates the molecular formula (C₈H₁₀N₂O₃) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR (400 MHz, DMSO-d₆): Methoxy protons (singlet at δ 3.85 ppm), acetic acid methylene (δ 2.50 ppm), and pyrimidine aromatic protons (δ 8.10–8.30 ppm) .

- 13C NMR : Carbonyl (δ 170–175 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .

- High-Performance Liquid Chromatography (HPLC) : C18 column with UV detection (λ = 254 nm); retention time ~8.2 min for >98% purity .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 209.08 (calculated) vs. 209.07 (observed) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding affinity of this compound to enzyme targets?

Methodological Workflow :

3D Structure Optimization : Use Gaussian at B3LYP/6-31G* level to minimize energy .

Target Preparation : Select enzyme active sites (e.g., kinases) from PDB (e.g., 1ATP for tyrosine kinase).

Docking Simulations : AutoDock Vina with flexible residues (e.g., Arg, Phe) to model hydrogen bonds (methoxy O with Arg) and π-π stacking (pyrimidine with Phe) .

Validation : Molecular dynamics (MD) simulations (AMBER) over 100 ns to assess binding stability (RMSD < 2.0 Å) .

Binding Score Analysis : Compare ΔG values (-8.5 kcal/mol vs. known inhibitors like imatinib) to prioritize derivatives .

Q. What strategies resolve discrepancies in reported spectral data for this compound across studies?

- Controlled Replication : Repeat synthesis under standardized conditions (e.g., 70°C, pH 7.0) to isolate batch-specific variations .

- Advanced NMR Techniques : Use DEPT-135 to distinguish CH₂/CH₃ groups and 2D NMR (COSY, HSQC) to assign ambiguous proton environments .

- Cross-Lab Validation : Collaborate with independent labs to compare HRMS and HPLC data, ensuring instrument calibration (e.g., internal standards for retention time alignment) .

Q. How does the methoxy group at the 4-position influence the compound’s reactivity and bioactivity?

- Electron-Donating Effects : The methoxy group increases electron density on the pyrimidine ring, enhancing nucleophilic aromatic substitution (e.g., Suzuki coupling with boronic acids) .

- Biological Interactions :

- Enzyme Inhibition : Methoxy oxygen forms hydrogen bonds with catalytic residues (e.g., Arg in kinases), improving IC₅₀ values by 2–3-fold vs. non-methoxy analogs .

- Solubility : LogP reduction (from 1.8 to 1.2) due to polar methoxy group improves aqueous solubility for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。